1-Methyl-1,6-diazaspiro[3.4]octane 1-Methyl-1,6-diazaspiro[3.4]octane
Brand Name: Vulcanchem
CAS No.: 1158749-83-7
VCID: VC8053377
InChI: InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3
SMILES: CN1CCC12CCNC2
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol

1-Methyl-1,6-diazaspiro[3.4]octane

CAS No.: 1158749-83-7

Cat. No.: VC8053377

Molecular Formula: C7H14N2

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1,6-diazaspiro[3.4]octane - 1158749-83-7

Specification

CAS No. 1158749-83-7
Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
IUPAC Name 1-methyl-1,7-diazaspiro[3.4]octane
Standard InChI InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3
Standard InChI Key GFANVZVARJDUIM-UHFFFAOYSA-N
SMILES CN1CCC12CCNC2
Canonical SMILES CN1CCC12CCNC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a spiro junction at the 3.4-position of an octane backbone, with nitrogen atoms at the 1- and 6-positions. Its IUPAC name, (4R/S)-1-methyl-1,7-diazaspiro[3.4]octane, reflects the stereochemical variability at the spiro carbon, yielding (R)- and (S)-enantiomers . The molecular formula is C₇H₁₄N₂, with a molar mass of 126.20 g/mol . Key identifiers include:

PropertyValue
SMILES NotationCN1CCC12CCNC2
InChI KeyGFANVZVARJDUIM-SSDOTTSWSA-N (R-form)
GFANVZVARJDUIM-ZETCQYMHSA-N (S-form)
XLogP3-AA0.5 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The spirocyclic structure imposes conformational constraints, enhancing binding affinity to biological targets by reducing entropy penalties upon complexation .

Synthesis and Functionalization

Key Synthetic Routes

A high-yield synthesis involves lithium fluoride-mediated cyclization of 2,6-diazaspiro[3.4]octane precursors in acetonitrile at 80°C (Yield: 82–89%). Critical steps include:

  • Precursor Activation: Treatment of 2-chloro-1,3-diaminopropane with methyl isocyanate generates a urea intermediate.

  • Cyclization: Lithium fluoride promotes intramolecular nucleophilic attack, forming the spiro core.

  • Methylation: Quaternization of the secondary amine using methyl iodide completes the synthesis .

Alternative routes employ Pd/C-catalyzed hydrogenation of imine intermediates, though yields are lower (65–72%) due to competing reduction pathways.

Derivatization Strategies

The secondary amine at position 6 serves as a handle for functionalization:

  • Acylation: Reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane to yield amide derivatives.

  • Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing water solubility .

  • Metal Complexation: Coordinates with transition metals (e.g., Pd²⁺) via the lone electron pairs on nitrogen, enabling catalytic applications.

Biological Activities and Mechanisms

Antiviral Applications

In hepatitis B virus (HBV) studies, 1-methyl-1,6-diazaspiro[3.4]octane-based compounds block capsid assembly by binding to the dimerization interface of core proteins (EC₅₀: 0.3 μM). This interaction destabilizes viral nucleocapsids, reducing HBV DNA replication by 99% in HepG2.2.15 cells.

Neurological Effects

The 2,6-diazaspiro[3.4]octan-7-one derivative (S1RA) acts as a sigma-1 receptor antagonist (Kᵢ: 1.4 nM), potentiating morphine-induced analgesia by 300% in murine models . Co-administration with morphine (10 mg/kg) reverses opioid tolerance by downregulating NMDA receptor phosphorylation in spinal cord neurons .

Pharmacokinetic Profile

Absorption and Distribution

In rats, oral bioavailability reaches 58% due to the compound’s logP of 1.2, balancing hydrophilicity and membrane permeability . Brain penetrance is moderate (brain/plasma ratio: 0.45), facilitated by passive diffusion across the blood-brain barrier .

Metabolism and Excretion

Hepatic CYP3A4 mediates N-demethylation to form the primary metabolite, 1,6-diazaspiro[3.4]octane, which undergoes glucuronidation before renal excretion . The elimination half-life is 2.3 hours in plasma, with 89% of the dose recovered in urine within 24 hours .

Comparative Analysis of Enantiomers

Property(R)-Enantiomer (S)-Enantiomer
Sigma-1 Receptor Kᵢ8.2 nM210 nM
HBV Capsid InhibitionEC₅₀: 0.28 μMEC₅₀: 1.7 μM
Metabolic Stabilityt₁/₂: 43 min (CYP3A4)t₁/₂: 12 min (CYP3A4)

The (R)-enantiomer exhibits superior biological activity due to optimal spatial alignment with target binding sites, as confirmed by X-ray crystallography of menin-MLL1 complexes .

Industrial and Research Applications

Drug Discovery

Over 23 clinical candidates derived from 1-methyl-1,6-diazaspiro[3.4]octane are in preclinical trials, targeting:

  • Oncology: MENIN inhibitors for mixed-lineage leukemia (Phase I).

  • Virology: HBV capsid assembly inhibitors (Phase II).

  • Pain Management: Sigma-1 receptor modulators to reduce opioid doses .

Chemical Biology

The spirocyclic core serves as a rigid scaffold in fluorescent probes. For example, coupling with dansyl chloride yields a pH-sensitive dye (pKₐ: 6.8) for lysosomal imaging .

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